molecular formula C3H10N2O B14665508 1,1-Diaminopropan-1-ol CAS No. 50852-39-6

1,1-Diaminopropan-1-ol

Cat. No.: B14665508
CAS No.: 50852-39-6
M. Wt: 90.12 g/mol
InChI Key: LSRUBRSFDNKORM-UHFFFAOYSA-N
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Description

1,1-Diaminopropan-1-ol is an organic compound with the molecular formula C3H10N2O It is a versatile molecule featuring both amine and alcohol functional groups, making it a valuable intermediate in various chemical reactions and applications

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Diaminopropan-1-ol can be synthesized through several methods. One common approach involves the ring-opening of epoxides with amines. For instance, the epoxide of epichlorohydrin can undergo ring-opening with amines using magnesium sulfate or mixed metal oxide catalysts under mild and neutral conditions to afford the corresponding β-amino alcohols in excellent yields .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1,1-Diaminopropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Acidified potassium dichromate is commonly used for oxidation reactions.

    Reduction: Hydrogen gas in the presence of a metal catalyst like palladium can be used for reduction.

    Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products Formed:

    Oxidation: Propanal and propanoic acid.

    Reduction: Simpler amines or alcohols.

    Substitution: Various substituted amines or alcohols.

Scientific Research Applications

1,1-Diaminopropan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Diaminopropan-1-ol involves its interaction with various molecular targets and pathways. The compound’s amine groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. In medicinal applications, it may act on specific receptors or enzymes, modulating their function and leading to therapeutic effects.

Comparison with Similar Compounds

    1,3-Diaminopropan-2-ol: Another compound with similar functional groups but different structural arrangement.

    Ethanolamine: A simpler molecule with one amine and one alcohol group.

    2-Amino-1-propanol: A compound with an amine and alcohol group on adjacent carbon atoms.

Uniqueness: 1,1-Diaminopropan-1-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its dual amine and alcohol functionalities make it a versatile intermediate in organic synthesis and a valuable compound in various applications.

Properties

CAS No.

50852-39-6

Molecular Formula

C3H10N2O

Molecular Weight

90.12 g/mol

IUPAC Name

1,1-diaminopropan-1-ol

InChI

InChI=1S/C3H10N2O/c1-2-3(4,5)6/h6H,2,4-5H2,1H3

InChI Key

LSRUBRSFDNKORM-UHFFFAOYSA-N

Canonical SMILES

CCC(N)(N)O

Origin of Product

United States

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